![molecular formula C18H25NO3S B2603468 (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097941-41-6](/img/structure/B2603468.png)
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one, also known as MPS or MPS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPS-1 is a piperidine-based compound that has been shown to exhibit promising activity against various disease targets.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound-1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound-1 has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects. In cancer research, this compound-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound-1 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound-1 has been studied for its potential use in treating neurological disorders by reducing the production of amyloid beta plaques and improving cognitive function.
Advantages and Limitations for Lab Experiments
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. This compound-1 also exhibits promising activity against various disease targets, making it a valuable tool for drug discovery research. However, there are also limitations to using this compound-1 in lab experiments. This compound-1 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, this compound-1 is a highly reactive compound that can be difficult to work with, requiring careful handling and storage.
Future Directions
There are several future directions for (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 research. One potential direction is to further investigate the mechanism of action of this compound-1 and its potential use in treating various disease targets. Another direction is to explore the use of this compound-1 in combination with other compounds for enhanced therapeutic effects. Additionally, more research is needed to fully understand the pharmacokinetics and potential side effects of this compound-1. Overall, this compound-1 has shown promising activity in various disease targets and has the potential to be a valuable tool in drug discovery research.
Synthesis Methods
The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 involves the condensation of 2-methylpropanesulfonyl chloride and piperidine followed by the addition of 3-phenylprop-2-en-1-one. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction conditions to yield high purity product. This compound-1 can also be synthesized using other methods such as the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one-1 has been shown to exhibit promising activity against various disease targets such as cancer, inflammation, and neurological disorders. In cancer research, this compound-1 has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. This compound-1 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound-1 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRETOPAPXXHO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
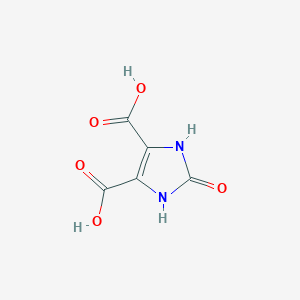
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)
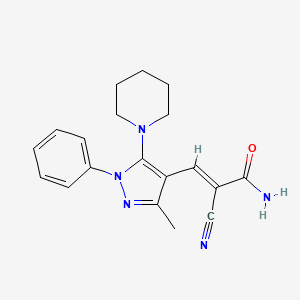
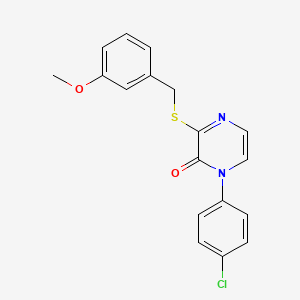

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)
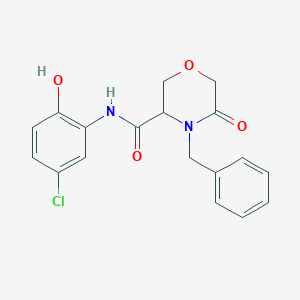




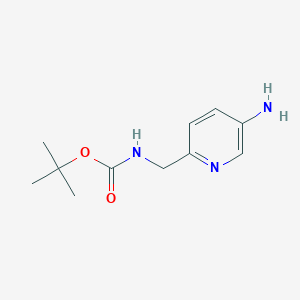
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2603407.png)
